molecular formula C10H8BrFO2 B7936437 Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate

Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate

Cat. No.: B7936437
M. Wt: 259.07 g/mol
InChI Key: ULGIOTJDPBAMSH-HWKANZROSA-N
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Description

Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their pleasant fragrances and flavors. This particular compound features a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

[ \text{4-bromo-3-fluorocinnamic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkene group, leading to the formation of epoxides or diols.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester to an alcohol.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) for aromatic substitution.

Major Products

    Epoxides: From oxidation of the alkene group.

    Alcohols: From reduction of the ester group.

    Substituted Phenyl Derivatives: From nucleophilic aromatic substitution.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May be studied for its biological activity and potential as a pharmaceutical precursor.

    Medicine: Potential use in drug development due to its unique substituents which may impart specific biological activities.

    Industry: Used in the manufacture of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The bromo and fluoro substituents can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-(4-bromophenyl)prop-2-enoate: Lacks the fluoro substituent.

    Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate: Lacks the bromo substituent.

    Methyl (2E)-3-phenylprop-2-enoate: Lacks both bromo and fluoro substituents.

Uniqueness

Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. These substituents can significantly alter the compound’s reactivity, stability, and biological activity compared to its analogs.

Biological Activity

Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate, with the CAS number 1562199-95-4, is an organic compound classified as an ester. Its unique structure, characterized by the presence of both bromo and fluoro substituents on the phenyl ring, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, including data tables, case studies, and detailed research findings.

Structural Overview

  • Molecular Formula : C10_{10}H8_{8}BrF O2_{2}
  • Molar Mass : 259.07 g/mol
  • CAS Number : 1562199-95-4

The compound features a propenoate moiety linked to a phenyl ring substituted with bromine and fluorine atoms. These halogen substituents are known to influence the compound's reactivity and biological interactions.

PropertyValue
Molecular Weight259.07 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Medicinal Chemistry Applications

This compound has been investigated in medicinal chemistry as an intermediate in synthesizing various pharmaceutical compounds. The presence of halogens can enhance the lipophilicity and bioavailability of drug candidates, potentially leading to improved therapeutic efficacy against various diseases.

The mechanism of action for this compound may involve interactions with biological targets such as enzymes or receptors. The halogen substituents can affect binding affinity and selectivity, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds containing bromo and fluoro substituents. For instance:

  • Study Findings : Compounds with structural similarities exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 to 125 μM for various derivatives.
  • Case Study : A derivative of this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with an MIC comparable to standard antibiotics like ciprofloxacin.

Antibiofilm Activity

Biofilm formation is a significant concern in chronic infections. Compounds similar to this compound have demonstrated antibiofilm activity against MRSA:

Bacterial StrainMBIC (μg/mL)MBEC (μg/mL)
MRSA62.216124.432
Enterococcus31.10862.216

These findings suggest that the compound can disrupt biofilm integrity, potentially enhancing treatment outcomes for infections caused by biofilm-forming bacteria.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that this compound exhibits low cytotoxicity in mammalian cell lines compared to traditional chemotherapeutics, suggesting a favorable therapeutic index.

Properties

IUPAC Name

methyl (E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGIOTJDPBAMSH-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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